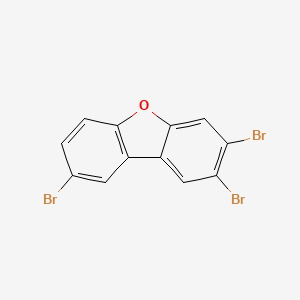

2,3,8-Tribromodibenzofuran

Descripción general

Descripción

2,3,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds known for their environmental persistence and potential toxicological effects. These compounds are often by-products of industrial processes involving brominated flame retardants and can be found in various environmental matrices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes where dibenzofuran is treated with bromine in a solvent like carbon tetrachloride or chloroform. The reaction conditions are optimized to achieve high yields and purity of the desired tribrominated product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atoms in TrBDF facilitate nucleophilic aromatic substitution (NAS) and electrophilic substitution, depending on reaction conditions.

Nucleophilic Substitution :

-

Hydroxylation : Reaction with aqueous NaOH under reflux replaces bromine atoms with hydroxyl groups. For example, substitution at position 8 occurs preferentially due to steric and electronic factors .

-

Amination : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) yields amino-substituted derivatives.

Electrophilic Substitution :

-

Nitration : TrBDF reacts with nitric acid in sulfuric acid, introducing nitro groups at positions 1 or 9, as these positions are less hindered by bromine substituents .

Reduction Reactions

Reductive debromination is a key pathway for TrBDF:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine at position 8, yielding 2,3-dibromodibenzofuran .

-

Zinc Reduction : Zn in acetic acid reduces all bromine atoms, producing dibenzofuran as the final product .

The position-dependent reduction kinetics correlate with bond dissociation energies, where the C-Br bond at position 8 is more labile .

Coupling Reactions

TrBDF participates in cross-coupling reactions via palladium catalysis:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in THF/Pd(PPh₃)₄ replaces bromine at position 8 with aryl groups .

Example:

| Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 8-Phenyl derivative | ~70 |

Oxidation and Metabolic Pathways

-

Chemical Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the furan ring, forming a diketone derivative .

-

Biological Oxidation : In vivo studies show hepatic cytochrome P450 enzymes metabolize TrBDF into monohydroxylated products, primarily at position 4 or 6 .

| Metabolic Pathway | Enzyme System | Major Metabolite |

|---|---|---|

| Hydroxylation | CYP1A1/CYP1B1 | 4-OH-TrBDF |

Comparative Reactivity

TrBDF’s reactivity differs from structurally similar compounds due to its substitution pattern:

| Compound | Substitution Pattern | Key Reactivity Difference |

|---|---|---|

| 2,3,7,8-TeBDF | 2,3,7,8-Br₄ | Higher steric hindrance reduces NAS rates |

| 2,8-DiBDF | 2,8-Br₂ | Faster electrophilic substitution at position 3 |

Environmental Degradation

TrBDF undergoes photolytic debromination under UV light (λ = 254 nm) in aqueous solutions, forming di- and mono-brominated dibenzofurans . The half-life in sunlight is ~12 hours, significantly shorter than chlorinated analogs .

Aplicaciones Científicas De Investigación

2,3,8-Tribromodibenzofuran has several scientific research applications:

Environmental Studies: It is used as a marker for studying the environmental impact of brominated flame retardants and their degradation products.

Analytical Chemistry: It serves as a reference standard in analytical methods for detecting and quantifying brominated compounds in environmental samples.

Mecanismo De Acción

The mechanism of action of 2,3,8-Tribromodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism. This can lead to the production of enzymes that metabolize and detoxify the compound, but also to the activation of pathways that may result in toxic effects .

Comparación Con Compuestos Similares

- 2,3,7,8-Tetrabromodibenzofuran

- 1,2,3,7,8-Pentabromodibenzofuran

- 2,3,7,8-Tetrachlorodibenzofuran

Comparison: 2,3,8-Tribromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and toxicological profile. Compared to 2,3,7,8-Tetrabromodibenzofuran, it has one less bromine atom, which can affect its binding affinity to AhR and its subsequent biological effects .

Actividad Biológica

2,3,8-Tribromodibenzofuran (TrBDF) is a brominated organic compound that belongs to the class of dibenzofurans. These compounds are of significant interest due to their potential environmental and biological impacts, particularly as by-products of brominated flame retardants. This article reviews the biological activity of TrBDF, focusing on its metabolism, toxicity, and effects on living organisms.

- Chemical Formula : C₁₂H₅Br₃O

- Molecular Weight : 367.87 g/mol

- CAS Number : 55292

Metabolism and Elimination

Research indicates that TrBDF undergoes metabolic processes that influence its biological activity. Studies have shown that the uptake and elimination kinetics of TrBDF differ from those of other halogenated compounds:

- Uptake in Organs : TrBDF exhibits low retention in the liver, with less than 0.01% of the administered dose detected after one day. This is significantly lower compared to other brominated dibenzofurans like tetrabromodibenzofuran (TeBDF) .

- Elimination Kinetics : The compound follows a two-phase elimination process. Initial rapid elimination is followed by a slower phase, indicating some degree of metabolic processing despite its low retention .

Toxicological Effects

The toxicological profile of TrBDF has been explored through various studies:

- Developmental Toxicity : In animal models, exposure to TrBDF during critical developmental windows has been linked to neurodevelopmental impairments. For instance, studies demonstrated that maternal exposure to related compounds resulted in altered ultrasonic vocalizations (USVs) in offspring, suggesting potential neurotoxic effects .

- Comparative Toxicity : Compared to other dibenzofurans, TrBDF appears less potent in inducing toxic effects. For example, while TeBDF has shown significant hepatotoxicity and developmental toxicity in various studies, TrBDF's effects are comparatively milder .

Case Studies

Several case studies have highlighted the biological activity of TrBDF:

- Maternal Exposure Studies : Research involving pregnant mice exposed to TrBDF revealed disruptions in gene expression related to neurodevelopment in their offspring. Notably, the pups exhibited atypical USVs, indicating potential behavioral abnormalities stemming from in utero exposure .

- Comparative Analysis with TCDD : A study comparing the effects of TrBDF with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) found that while both compounds affect liver function and gene expression, TrBDF exhibited a lower relative potency for inducing similar toxicological outcomes .

Summary of Findings

| Parameter | TrBDF | TeBDF | TCDD |

|---|---|---|---|

| Liver Retention | <0.01% after 1 day | Higher retention | Significant retention |

| Elimination Half-life | Two-phase kinetics | Longer half-life | Shorter half-life |

| Developmental Effects | Mild neurodevelopmental impacts | Severe neurodevelopmental impacts | Severe neurotoxicity |

Propiedades

IUPAC Name |

2,3,8-tribromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPBZUROFCCDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401005059 | |

| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-82-0 | |

| Record name | Dibenzofuran, 2,3,8-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.